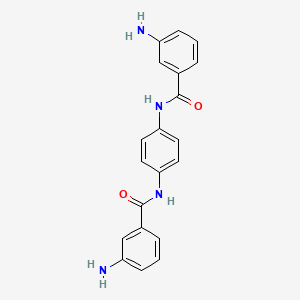![molecular formula C16H17N3O4S B5793725 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as MG-132, is a proteasome inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Omura et al. and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide acts by binding to the catalytic subunit of the proteasome, preventing the degradation of ubiquitinated proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death through various mechanisms, including the activation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity. This makes it a valuable tool for studying the role of the proteasome in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in scientific research. One area of interest is the development of more specific and less toxic proteasome inhibitors that can be used in clinical settings. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the proteasome in various biological processes, and this compound will continue to be a valuable tool for studying this complex system.
Synthesemethoden
The synthesis of 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves several steps, starting with the protection of the carboxyl group of glycine with a tert-butyloxycarbonyl (Boc) group. The protected glycine is then coupled with 4-aminobenzoic acid to form the dipeptide Boc-Gly-Phe-OH. The Boc group is then removed, and the resulting dipeptide is coupled with 4-methylbenzenesulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been widely used in scientific research as a tool for studying the role of the proteasome in various biological processes. It has been shown to inhibit the proteasome activity in both in vitro and in vivo systems, leading to the accumulation of ubiquitinated proteins and the induction of cell death.
Eigenschaften
IUPAC Name |
4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-2-8-14(9-3-11)24(22,23)18-10-15(20)19-13-6-4-12(5-7-13)16(17)21/h2-9,18H,10H2,1H3,(H2,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNUDOEUCRLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)

![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)

![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)

![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)

